molecular formula C15H24ClNO B3025794 2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride CAS No. 18296-68-9

2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride

Cat. No.: B3025794
CAS No.: 18296-68-9
M. Wt: 269.81 g/mol
InChI Key: BTIJSWLJBOKKRF-UHFFFAOYSA-N
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Description

2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes an amino group, a methylphenyl group, and a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylacetophenone with isopropylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, including halogenation and subsequent treatment with hydrochloric acid to yield the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurological pathways.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-pentanone: Shares a similar backbone but lacks the amino group.

    1-(4-Methylphenyl)-2-propanone: Similar aromatic structure but different side chains.

    Isopropylamine: Contains the same amino group but lacks the complex aromatic structure.

Uniqueness

2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-methylphenyl)-2-(propan-2-ylamino)pentan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-5-6-14(16-11(2)3)15(17)13-9-7-12(4)8-10-13;/h7-11,14,16H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIJSWLJBOKKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)C)NC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346251
Record name 1-(4-Methylphenyl)-2-(propan-2-ylamino)pentan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18296-68-9
Record name 4-Methyl nipp hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018296689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methylphenyl)-2-(propan-2-ylamino)pentan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL NIPP HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8XLH55DWN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride
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2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride
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2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride
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2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride
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2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride
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2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride

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